An In-depth Technical Guide on the Synthesis and Characterization of (3,4-Dimethylphenyl)thiourea
An In-depth Technical Guide on the Synthesis and Characterization of (3,4-Dimethylphenyl)thiourea
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a comprehensive overview of the synthesis and detailed characterization of (3,4-Dimethylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science.[1] Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, and serve as crucial intermediates in the synthesis of various heterocyclic compounds.[1][2][3] This guide presents detailed experimental protocols, quantitative data, and visual workflows to facilitate its preparation and analysis in a research setting.
Synthesis
The synthesis of N-aryl thioureas can be achieved through several established methods, including the reaction of aryl amines with isothiocyanates, thiophosgene, or carbon disulfide.[2] A common and effective laboratory-scale method involves the in situ generation of an isothiocyanate from an amine, followed by its reaction with an amine. An efficient one-pot synthesis involves the reaction of the corresponding aromatic amine with potassium thiocyanate in the presence of a strong acid.
Reaction Scheme
The synthesis proceeds by reacting 3,4-dimethylaniline with potassium thiocyanate in the presence of hydrochloric acid. The acid protonates the thiocyanate ion, which then reacts with the amine to form the target thiourea derivative.
3,4-Dimethylaniline + KSCN + 2HCl → (3,4-Dimethylphenyl)thiourea + KCl + NH₄Cl
Experimental Protocol: Synthesis of (3,4-Dimethylphenyl)thiourea
This protocol outlines a standard procedure for the synthesis of the title compound.
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Reagent Preparation:
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Dissolve 3,4-dimethylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (200 mL) in a 500 mL round-bottom flask.
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If the amine hydrochloride precipitates, gently warm the mixture until a clear solution is obtained. Cool the solution to room temperature.
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Reaction:
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Prepare a solution of potassium thiocyanate (0.12 mol) in water (50 mL).
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Slowly add the potassium thiocyanate solution to the stirred amine hydrochloride solution.
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Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 3-4 hours.
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Isolation and Purification:
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During heating, the (3,4-Dimethylphenyl)thiourea will begin to crystallize.
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After the reflux period, cool the reaction mixture in an ice bath to complete the crystallization process.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
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Recrystallize the product from a suitable solvent, such as aqueous ethanol, to afford the pure (3,4-Dimethylphenyl)thiourea.
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Dry the purified crystals under vacuum.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (3,4-Dimethylphenyl)thiourea.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected results from standard analytical techniques.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (3,4-Dimethylphenyl)thiourea.
Experimental Protocol: The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data: The FT-IR spectrum of thiourea derivatives shows characteristic absorption bands.[4][5]
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3450 - 3100 | N-H Stretching | Broad bands corresponding to symmetric & asymmetric stretches. |
| 3100 - 3000 | Aromatic C-H Stretching | Sharp, medium intensity bands. |
| 2980 - 2850 | Aliphatic C-H Stretching | Bands from the two methyl groups. |
| 1620 - 1580 | N-H Bending | Scissoring vibration of the amino groups.[4] |
| 1550 - 1490 | C-N Stretching / Amide II | Coupled C-N stretching and N-H bending. |
| ~1350 | C=S Stretching (Thioamide I) | Often coupled, can be complex. |
| 1300 - 1200 | N-C-N Stretching | Characteristic of the thiourea backbone. |
| ~850 - 750 | C=S Stretching | Lower frequency C=S stretching vibration.[6] |
Table 1: Predicted FT-IR Absorption Bands for (3,4-Dimethylphenyl)thiourea.
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.
Expected ¹H NMR Data: The proton NMR spectrum provides information on the different types of protons and their environments.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | Singlet | 1H | Ar-NH -C=S |
| ~7.2 - 7.5 | Multiplet | 3H | Aromatic Protons |
| ~7.0 | Singlet (broad) | 2H | C-NH₂ |
| ~2.2 | Singlet | 6H | 2 x Ar-CH₃ |
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for (3,4-Dimethylphenyl)thiourea.
Expected ¹³C NMR Data: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~181 - 183 | C =S (Thiocarbonyl) |
| ~135 - 140 | Quaternary Ar-C |
| ~120 - 130 | Ar-C H |
| ~19 - 21 | Ar-C H₃ |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) for (3,4-Dimethylphenyl)thiourea.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra can be obtained using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI analysis.
Expected Data: The molecular formula of (3,4-Dimethylphenyl)thiourea is C₉H₁₂N₂S.
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Molecular Weight: 180.27 g/mol [11]
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Expected Molecular Ion Peak (M⁺): m/z = 180
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Protonated Molecular Ion Peak ([M+H]⁺): m/z = 181
X-ray Crystallography
Expected Structural Features:
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The molecule is likely to be nearly planar, with a slight dihedral angle between the phenyl ring and the thiourea moiety.[12]
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The crystal packing is expected to be dominated by intermolecular N-H···S hydrogen bonds, forming dimers or extended networks.[12][13] This hydrogen bonding is a key feature influencing the physical properties and biological activity of thioureas.
Representative Crystallographic Data (from analogous structures):
| Parameter | Typical Value Range | Reference Compound |
| C=S Bond Length | 1.68 - 1.71 Å | N-(Aryl)thioureas |
| C-N Bond Length | 1.33 - 1.42 Å | N-(Aryl)thioureas[12] |
| Dihedral Angle | 40 - 70° | N-(3,4-Dichlorophenyl)thiourea[12] |
| N-H···S H-Bond Length | 2.5 - 2.9 Å (H···S distance) | N-(Aryl)thioureas |
Table 4: Representative Crystallographic Parameters for Aryl Thioureas.
Structural Relationship Diagram
Caption: Key structural features of (3,4-Dimethylphenyl)thiourea.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. mdpi.com [mdpi.com]
- 11. (3,4-dimethylphenyl)thiourea - C9H12N2S | CSSB00000184488 [chem-space.com]
- 12. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
